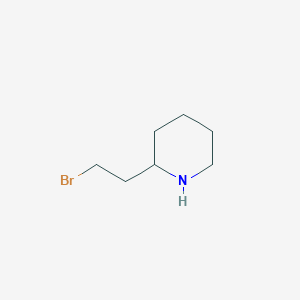

2-(2-Bromoethyl)piperidine

説明

Position within Halogenated Piperidine (B6355638) Scaffolds in Organic Chemistry.

Halogenated piperidines are a class of compounds where a piperidine ring is substituted with one or more halogen atoms, either on the ring itself or on a side chain. These compounds are significant in organic synthesis due to the reactivity imparted by the halogen atom, which can serve as a leaving group in nucleophilic substitution reactions or participate in various coupling reactions. evitachem.com This functionality allows for the elaboration of the piperidine scaffold into more complex molecular architectures.

2-(2-Bromoethyl)piperidine is a bifunctional molecule, possessing both a nucleophilic secondary amine within the piperidine ring and a reactive primary alkyl bromide on the side chain. This dual reactivity is central to its synthetic utility. Specifically, it belongs to the subclass of 2-(ω-haloalkyl)piperidines, which are noted for their role as precursors in the construction of bicyclic and polycyclic nitrogen-containing heterocycles. researchgate.net The presence of the bromoethyl group at the 2-position makes it a key intermediate for synthesizing fused ring systems like indolizidines. researchgate.net While other halogenated piperidines are used to create a wide array of substituted piperidines, this compound is particularly recognized for its application in tandem reactions where both the amine and the alkyl halide functionalities are sequentially involved.

Overview of Academic Research Trajectories and Synthetic Potential.

Academic research on this compound has largely focused on its application as a building block for synthesizing more complex heterocyclic systems, particularly alkaloids and their analogues. researchgate.net A significant area of its application is in the aza-Michael reaction, which is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net

A notable research trajectory involves the reaction of this compound with alkyl acrylates. researchgate.netsemanticscholar.org In a study by D'hooghe et al., the conjugate addition of this compound hydrobromide to methyl and ethyl acrylate (B77674) was investigated. researchgate.net This reaction, carried out in the presence of a base like triethylamine (B128534), yields the corresponding 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. researchgate.netsemanticscholar.org This was the first reported instance of an aza-Michael reaction with 2-(ω-haloalkyl)piperidines. researchgate.net

The synthetic potential of these propanoate products is demonstrated by their subsequent conversion into indolizidine alkaloids. semanticscholar.org For instance, the resulting methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate can undergo intramolecular cyclization upon treatment with a strong base like lithium diisopropylamide (LDA) to form 2-(methoxycarbonyl)indolizidine. researchgate.netsemanticscholar.org This bicyclic ester can then be readily reduced to 2-(hydroxymethyl)indolizidine using a reducing agent such as lithium aluminium hydride. researchgate.netsemanticscholar.orgumich.edu This multi-step synthesis showcases the utility of this compound as a precursor to the 1-azabicyclo[4.3.0]nonane skeleton, which is a core structure in many biologically active alkaloids. semanticscholar.org

It is important to note that the intermediate 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates are reported to be unstable in their pure form and are best used immediately in subsequent synthetic steps. researchgate.net They are also sensitive to water, which can lead to the nucleophilic displacement of the bromide to form the corresponding 2-(2-hydroxyethyl)piperidine derivatives. semanticscholar.org

| Reactant(s) | Reagents | Product(s) | Research Focus |

| Methyl acrylate | Triethylamine | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | Aza-Michael Addition researchgate.net |

| Ethyl acrylate | Triethylamine | Ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | Aza-Michael Addition researchgate.net |

| Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | Lithium diisopropylamide (LDA) | 2-(Methoxycarbonyl)indolizidine | Intramolecular Cyclization to form Indolizidine Core researchgate.netsemanticscholar.org |

| 2-(Methoxycarbonyl)indolizidine | Lithium aluminium hydride | 2-(Hydroxymethyl)indolizidine | Reduction to Indolizidine Alkaloid Analogue researchgate.netsemanticscholar.orgumich.edu |

Structure

3D Structure

特性

IUPAC Name |

2-(2-bromoethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISQNTXFRUUKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424682 | |

| Record name | 2-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731742-05-5 | |

| Record name | 2-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromoethyl Piperidine and Analogous Structures

Direct Synthesis of 2-(2-Bromoethyl)piperidine and its Hydrobromide Salt

The most common and direct route to this compound involves the conversion of its corresponding alcohol, 2-(2-hydroxyethyl)piperidine. This transformation is typically achieved through treatment with a strong brominating agent, which converts the hydroxyl group into a bromine atom.

Conversion from Corresponding Hydroxyethyl (B10761427) Precursors

A well-established method for the synthesis of this compound hydrobromide is the reaction of 2-(2-hydroxyethyl)piperidine with concentrated hydrobromic acid (HBr). semanticscholar.orgprepchem.com This reaction involves the protonation of the hydroxyl group by the strong acid, forming a good leaving group (water), which is subsequently displaced by the bromide ion in a nucleophilic substitution reaction. The reaction is often carried out at elevated temperatures, such as reflux, to drive the conversion to completion. semanticscholar.orgprepchem.com The resulting product is the hydrobromide salt of this compound, which can be isolated as a solid. semanticscholar.org A similar approach is used to synthesize 1-(2-bromoethyl)piperidine (B1605536) hydrobromide from 1-(2-phenoxyethyl)piperidine (B1360213) by heating with hydrobromic acid. prepchem.com

| Reactant | Reagent | Product | Reference |

| 2-(2-Hydroxyethyl)piperidine | Hydrobromic Acid (HBr) | This compound hydrobromide | semanticscholar.orgprepchem.com |

| 1-(2-Phenoxyethyl)piperidine | Hydrobromic Acid (HBr) | 1-(2-Bromoethyl)piperidine hydrobromide | prepchem.com |

Consideration of Lithium Hydride as a Reagent in Preparation

While less common for the direct conversion of the alcohol, lithium aluminium hydride (LiAlH₄) is a powerful reducing agent that has been used in the synthesis of related structures. For instance, it has been employed to reduce ester moieties in molecules containing the piperidine (B6355638) ring to afford the corresponding alcohol. semanticscholar.orgresearchgate.net This alcohol can then be subjected to bromination as described above. One source mentions that this compound hydrobromide can be prepared by the reaction of lithium hydride, though the specific mechanism and context for this reaction are not detailed. biosynth.com It is more likely that lithium aluminium hydride is used to prepare the precursor alcohol, 2-(2-hydroxyethyl)piperidine, from a carboxylic acid or ester derivative. semanticscholar.orgresearchgate.net

Synthesis of Related Bromoethyl-Containing Piperidine Derivatives

The bromoethyl moiety can be incorporated into various piperidine-containing structures through different synthetic strategies, expanding the library of available building blocks for drug discovery and other applications.

N-Alkylation with 1,2-Dibromoethane (B42909) for Heterocyclic Bases

N-alkylation of a heterocyclic base with 1,2-dibromoethane is a common method to introduce a bromoethyl group. In the synthesis of 9-(2-Bromoethyl)-6-(piperidine-1-yl)-9H-purine, the purine (B94841) core is first N-alkylated with an excess of 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govmdpi.com This reaction introduces the 2-bromoethyl group onto the purine ring system. nih.govmdpi.com The subsequent substitution of a leaving group on the purine ring with piperidine yields the final product. nih.gov This method highlights the utility of 1,2-dibromoethane as a bifunctional reagent for introducing a reactive bromoethyl handle.

| Heterocyclic Base | Reagent | Product | Reference |

| 6-chloropurine | 1,2-dibromoethane, K₂CO₃, DMF | 9-(2-Bromoethyl)-6-chloro-9H-purine | mdpi.com |

| 9-(2-Bromoethyl)-6-chloro-9H-purine | Piperidine | 9-(2-Bromoethyl)-6-(piperidine-1-yl)-9H-purine | nih.gov |

Preparation of 4-(2-Bromoethyl)piperidine (B3045788) Hydrobromide via Phosphorus Tribromide Treatment

Similar to the synthesis of the 2-substituted isomer, 4-(2-bromoethyl)piperidine hydrobromide can be prepared from its corresponding alcohol, 4-(2-hydroxyethyl)piperidine. A common method for this transformation is the use of phosphorus tribromide (PBr₃). orgsyn.org This reagent is effective for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction typically proceeds by the formation of a phosphorous ester intermediate, which is then displaced by the bromide ion. This method provides an alternative to using hydrobromic acid for the bromination of hydroxyethylpiperidines.

Synthesis of N-(2-Bromoethyl)phthalimide via Gabriel Method as a Versatile Alkylating Agent

The Gabriel synthesis is a classic method for preparing primary amines, and it utilizes N-substituted phthalimides as key intermediates. orgsyn.orggoogle.com N-(2-Bromoethyl)phthalimide is a particularly useful reagent that can be synthesized by the reaction of potassium phthalimide (B116566) with an excess of 1,2-dibromoethane. orgsyn.org The reaction is typically heated to drive the nucleophilic substitution. orgsyn.org

Once formed, N-(2-bromoethyl)phthalimide serves as a versatile alkylating agent. The bromine atom can be displaced by a variety of nucleophiles, including the nitrogen of a piperidine ring, to introduce a phthalimide-protected aminoethyl group. The phthalimide group can then be removed, typically by hydrazinolysis, to liberate the primary amine. This two-step process allows for the controlled introduction of an aminoethyl group onto a piperidine scaffold.

| Reactants | Product | Reference |

| Potassium phthalimide, 1,2-Dibromoethane | N-(2-Bromoethyl)phthalimide | orgsyn.org |

Palladium(0) Catalyzed Alkylation in Piperidine Scaffold Construction

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds. libretexts.org While traditionally employed for the synthesis of biaryls and vinylarenes (e.g., Suzuki, Stille, and Heck reactions), these methods can be adapted for the alkylation of heterocyclic scaffolds. The direct C-H activation and subsequent alkylation of the piperidine ring at the 2-position, or the coupling of a pre-functionalized piperidine with an alkyl partner, are plausible, albeit challenging, routes to 2-alkylpiperidines.

The general mechanism for a palladium(0)-catalyzed cross-coupling reaction, such as a Negishi or Suzuki coupling, involves a catalytic cycle that begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. nobelprize.org This is followed by transmetalation with an organometallic reagent (e.g., organozinc or organoboron) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

In the context of synthesizing this compound, one could envision a coupling reaction between a 2-piperidylmetal species and a 1,2-dihaloethane, or a protected 2-bromoethanol (B42945) derivative. However, the direct application of these methods for the synthesis of this compound is not widely documented, likely due to challenges such as the stability of the organopiperidine reagent and potential side reactions.

More commonly, palladium catalysis is employed in the construction of substituted piperidines from unsaturated precursors. For instance, palladium-catalyzed cycloaddition reactions have been developed for the synthesis of piperidine-2,6-dione derivatives. rsc.org Furthermore, palladium-catalyzed arylation of endocyclic 1-azaallyl anions has been used to synthesize cis-2,3-diarylpiperidines, demonstrating the utility of palladium in functionalizing the piperidine ring. nih.gov

While a direct palladium-catalyzed synthesis of this compound from piperidine itself is not a standard procedure, the principles of palladium catalysis offer a conceptual framework for its potential construction. A hypothetical approach could involve the Negishi coupling, which is known for its tolerance of functional groups. scielo.br

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling for 2-Alkylpiperidine Synthesis

| Reaction Type | Piperidine Substrate | Coupling Partner | Palladium Catalyst | Ligand | Potential Product |

| Negishi Coupling | 2-Piperidylzinc Halide | 1-Bromo-2-iodoethane | Pd(dba)₂ | SPhos | This compound |

| Suzuki Coupling | 2-Piperidylboronic acid | 1-Bromo-2-iodoethane | Pd(OAc)₂ | XPhos | This compound |

This table presents a conceptual application of palladium-catalyzed cross-coupling reactions for the synthesis of the target compound. The reaction conditions and feasibility would require experimental validation.

Green Chemistry Approaches to Piperidine Derivative Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of piperidine derivatives, green approaches focus on the use of environmentally benign solvents, renewable starting materials, and catalytic methods that improve atom economy and reduce waste.

One of the key tenets of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives. Water, supercritical fluids (like CO₂), and ionic liquids have emerged as promising media for organic reactions. For instance, the N-alkylation of amines with alcohols, a reaction that can produce piperidine derivatives, has been successfully carried out in supercritical CO₂ using a recyclable γ-alumina catalyst. beilstein-journals.org This method avoids the use of alkyl halides and generates water as the only byproduct, representing a significant improvement in environmental performance.

Electrosynthesis is another green technology that is gaining traction in organic synthesis. rsc.org By using electricity to drive chemical reactions, electrosynthesis can often circumvent the need for stoichiometric chemical oxidants or reductants, which are common sources of waste. Radical-based C(sp²)-C(sp³) cross-coupling reactions, which could be adapted for the synthesis of alkylated heterocycles, can be performed using electrocatalysis, offering an environmentally benign alternative to traditional methods. rsc.org

The use of biocatalysts and renewable resources is also a hallmark of green chemistry. Plant extracts, for example, have been used in the green synthesis of nanoparticles, demonstrating the potential of biomass in chemical transformations. nih.govresearchgate.netnih.gov While not directly applied to the synthesis of this compound, these approaches highlight a shift towards more sustainable chemical manufacturing.

Table 2: Overview of Green Chemistry Approaches for Amine and Piperidine Synthesis

| Green Chemistry Principle | Methodology | Example Application | Environmental Benefit |

| Use of Safer Solvents | Reaction in supercritical CO₂ | N-alkylation of amines with alcohols using a γ-Al₂O₃ catalyst. beilstein-journals.org | Avoids volatile organic compounds; CO₂ is non-toxic, non-flammable, and easily recyclable. |

| Energy Efficiency | Electrosynthesis | Radical-mediated C-C cross-coupling reactions. rsc.org | Reduces reliance on thermal energy and stoichiometric reagents. |

| Catalysis | Hydrogen-borrowing catalysis | N-alkylation of amines with alcohols using iridium or ruthenium catalysts. organic-chemistry.org | High atom economy, with water as the only byproduct. |

| Use of Renewable Feedstocks | Biosynthesis | Use of plant extracts as reducing and capping agents in nanoparticle synthesis. researchgate.net | Reduces dependence on fossil fuels and promotes the use of sustainable resources. |

The application of these green chemistry principles to the synthesis of this compound could involve several strategies. For example, a biocatalytic approach could be envisioned for the asymmetric reduction of a suitable precursor to form the chiral piperidine ring. Alternatively, the development of a catalytic route that uses a benign solvent and minimizes the formation of byproducts would align with the goals of green chemistry.

Chemical Reactivity and Transformational Pathways of 2 2 Bromoethyl Piperidine

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-(2-bromoethyl)piperidine involves the displacement of the bromide ion by a nucleophile. This can occur through two distinct pathways: intramolecular cyclization, where a nucleophilic center within the same molecule attacks the electrophilic carbon bearing the bromine, or intermolecular substitution, where an external nucleophile is introduced.

A significant application of this compound's reactivity is in the synthesis of fused heterocyclic compounds, most notably indolizidine alkaloids. This is achieved through intramolecular cyclization, a process that forms a new ring by connecting the side chain to the piperidine (B6355638) nitrogen.

A novel synthetic route to the 1-azabicyclo[4.3.0]nonane skeleton, the core structure of indolizidine alkaloids, utilizes derivatives of this compound. semanticscholar.org While the direct intramolecular cyclization of this compound itself is a fundamental concept, a more elaborated strategy involves its aza-Michael reaction product.

The synthesis begins with the conjugate addition (aza-Michael reaction) of this compound hydrobromide to methyl acrylate (B77674) in the presence of triethylamine (B128534). semanticscholar.orgresearchgate.net This reaction yields methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate. semanticscholar.org A related precursor, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, is then subjected to intramolecular cyclization. semanticscholar.orgresearchgate.net Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF), induces an α-deprotonation to form an intermediate enolate. researchgate.net This enolate then undergoes an internal nucleophilic attack, displacing the bromide to form the bicyclic structure of 2-(methoxycarbonyl)indolizidine. semanticscholar.orgresearchgate.net This cyclization product is obtained in a 73% yield as a mixture of diastereomers. umich.edu

Further transformation of this indolizidine ester is readily achievable. The reduction of 2-(methoxycarbonyl)indolizidine using a reducing agent like lithium aluminium hydride (LiAlH₄) in diethyl ether quantitatively yields 2-(hydroxymethyl)indolizidine. semanticscholar.orgresearchgate.netumich.edu This two-step sequence from the cyclization precursor provides an efficient pathway to functionalized indolizidine alkaloids. semanticscholar.org

Table 1: Synthesis of Indolizidine Alkaloids

| Precursor | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | 1.1 equiv. LDA, THF, 0 °C to rt, 16h | 2-(Methoxycarbonyl)indolizidine | 73% umich.edu |

| 2-(Methoxycarbonyl)indolizidine | LiAlH₄, diethyl ether, reflux 3h | 2-(Hydroxymethyl)indolizidine | 92% umich.edu |

Beyond intramolecular cyclizations, the bromoethyl moiety of this compound is a reactive site for substitution by a range of external nucleophiles. This allows for the attachment of diverse functional groups to the piperidine core.

Organoselenium compounds can be synthesized via nucleophilic substitution using phenylselenide anions. In a reaction analogous to that with N-(2-bromoethyl)phthalimide, the phenylselenide anion (PhSe⁻), typically generated in situ by the reduction of diphenyl diselenide with sodium borohydride, can act as a potent nucleophile. scirp.orgmdma.ch This anion attacks the carbon atom bearing the bromine in this compound, displacing the bromide and forming a new carbon-selenium bond. This Sₙ2 reaction leads to the formation of 2-(2-(phenylseleno)ethyl)piperidine. scirp.org

The Gabriel synthesis provides a classic method for forming primary amines, and its principles can be applied here. The phthalimide (B116566) anion, typically used as its potassium salt, is a strong nucleophile. It can displace the bromide from this compound in a nucleophilic substitution reaction. This process attaches a phthalimidoethyl group to the piperidine nitrogen, yielding N-[2-(piperidin-1-yl)ethyl]phthalimide. Subsequent deprotection, often through hydrazinolysis, can liberate the primary amine, although in this case, it would be a secondary amine due to the piperidine nitrogen. This method is a common strategy for introducing a protected aminoethyl side chain.

The reactivity of the ethyl side chain can be modified by replacing the bromine with other leaving groups. The methylsulfonyl (mesyl) group is an excellent leaving group in nucleophilic substitution reactions. An analog, 2-(2-(methylsulfonyl)ethyl)piperidine, would be expected to undergo similar, if not more facile, substitution reactions compared to its bromo-counterpart. The strong electron-withdrawing nature of the methylsulfonyl group makes the adjacent carbon highly electrophilic and susceptible to attack by nucleophiles. nih.gov For instance, N-nucleophiles like those from piperidine derivatives can readily displace the methylsulfonyl group. nih.gov The introduction of a methylsulfonyl group onto the piperidine nitrogen itself, as in 1-(methylsulfonyl)piperidine derivatives, also influences reactivity, often enhancing solubility in polar solvents.

Intermolecular Substitution Reactions with Various Nucleophiles.

Nucleophilic Displacement by Phthalimide Anion.

Conjugate Addition Reactions

The nitrogen atom in this compound can act as a nucleophile and add to electron-deficient alkenes in a process known as a conjugate or aza-Michael addition. semanticscholar.orgwikipedia.org This reaction is a powerful tool for forming new carbon-nitrogen bonds. rsc.org

Aza-Michael Additions onto α,β-Unsaturated Carbonyl Compounds (e.g., methyl and ethyl acrylate)

The conjugate addition of this compound hydrobromide to α,β-unsaturated carbonyl compounds like methyl and ethyl acrylate has been successfully demonstrated. semanticscholar.orgresearchgate.net This aza-Michael reaction, typically carried out in the presence of a base such as triethylamine, yields the corresponding 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. semanticscholar.orgresearchgate.net The reaction involves the nucleophilic attack of the piperidine nitrogen onto the β-carbon of the acrylate. semanticscholar.org It is important to perform this reaction under anhydrous conditions, as the presence of water can lead to the displacement of the bromide, forming 2-(2-hydroxyethyl)piperidines. researchgate.net

| Reactant 1 | Reactant 2 | Base | Product |

| This compound Hydrobromide | Methyl Acrylate | Triethylamine | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate |

| This compound Hydrobromide | Ethyl Acrylate | Triethylamine | Ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate |

Application of Aza-Michael Adducts in Subsequent Ring Closure Methodologies

The adducts formed from the aza-Michael addition serve as valuable precursors for synthesizing bicyclic frameworks. semanticscholar.orgresearchgate.net For instance, treating methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate with a strong base like lithium diisopropylamide (LDA) induces an intramolecular cyclization. semanticscholar.orgresearchgate.net This process involves the formation of an enolate which then displaces the bromide to form 2-(methoxycarbonyl)indolizidine. semanticscholar.org This methodology provides a novel route to the 1-azabicyclo[4.3.0]nonane skeleton, a core structure in many biologically important indolizidine alkaloids. semanticscholar.org

Grignard Reagent Chemistry Involving Bromoethyl Moieties

Grignard reagents, with the general formula RMgX, are potent nucleophiles used to form new carbon-carbon bonds. chemguide.co.uk They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent. chemguide.co.uk While the direct formation of a Grignard reagent from this compound is not explicitly detailed in the provided context, the bromoethyl moiety is, in principle, capable of undergoing this transformation. However, the presence of the secondary amine within the same molecule introduces a complication, as the acidic N-H proton would react with and destroy the highly basic Grignar reagent. Protection of the piperidine nitrogen would be necessary before attempting to form the Grignard reagent from the bromoethyl group.

Dimerization and Undesired Side Reaction Pathways

During the synthesis and subsequent reactions of 2-(ω-haloalkyl)piperidines, undesired side reactions can occur. semanticscholar.org One such pathway is dimerization. For example, in the case of the related 2-(bromomethyl)piperidine (B7897292), a minor side-product, 4a,8a-diazaperhydroanthracene, has been isolated. semanticscholar.orgresearchgate.net This tricyclic compound is believed to form through the dimerization of 2-(bromomethyl)piperidine via a double nucleophilic substitution. semanticscholar.orgresearchgate.net While not directly documented for the bromoethyl analog in the provided information, a similar dimerization pathway could be a potential side reaction. Another significant side reaction, particularly during aza-Michael additions, is the hydrolysis of the bromoalkyl group to the corresponding alcohol if water is present in the reaction mixture. researchgate.net The resulting piperidine alcohols can become the major products if the reaction is not performed under strictly anhydrous conditions. researchgate.net

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. ub.eduamazonaws.com This allows for the synthesis of a variety of derivatives from a common intermediate.

Subsequent Derivatization of Indolizidine Esters

The indolizidine esters, synthesized via the aza-Michael addition and subsequent cyclization, can be further modified. semanticscholar.orgresearchgate.net For example, the ester group of 2-(methoxycarbonyl)indolizidine can be readily reduced to a primary alcohol. semanticscholar.orgumich.edu This transformation is typically achieved using a reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as diethyl ether. semanticscholar.orgresearchgate.netumich.edu This reduction yields 2-(hydroxymethyl)indolizidine in high yield, demonstrating a straightforward method for introducing a hydroxyl group into the indolizidine framework. semanticscholar.orgumich.edu This product was obtained as an inseparable mixture of two diastereomers. semanticscholar.orgumich.edu

| Starting Material | Reagent | Product | Yield |

| 2-(Methoxycarbonyl)indolizidine | Lithium Aluminium Hydride | 2-(Hydroxymethyl)indolizidine | 92% umich.edu |

Functionalization of Piperidine Nitrogen Atoms

The secondary amine of the piperidine ring in this compound is a nucleophilic center and can readily undergo functionalization through various reactions, including alkylation and acylation.

One significant pathway for N-functionalization is the aza-Michael reaction, a conjugate addition of the piperidine nitrogen to an α,β-unsaturated carbonyl compound. For instance, the reaction of this compound hydrobromide with alkyl acrylates, such as methyl or ethyl acrylate, in the presence of a base like triethylamine, yields the corresponding 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. semanticscholar.orgresearchgate.net This reaction effectively adds a propanoate group to the nitrogen atom of the piperidine ring. semanticscholar.orgresearchgate.net

General N-alkylation of piperidines can be achieved by reacting the amine with an alkyl halide. researchgate.net In a typical procedure, an alkyl bromide or iodide is slowly added to a solution of the piperidine in an anhydrous aprotic solvent like acetonitrile (B52724). researchgate.net This reaction leads to the formation of an N-alkylated piperidinium (B107235) salt. researchgate.net To obtain the free N-alkylpiperidine, a base such as potassium carbonate can be used to neutralize the formed acid. researchgate.net

Similarly, N-acylation can be accomplished by treating the piperidine with an acyl chloride. youtube.comchemguide.co.uk This reaction, often performed under Schotten-Baumann conditions, involves using an aqueous or mixed aqueous-organic solvent system and a base to neutralize the hydrogen chloride byproduct. youtube.com The result is the formation of a stable N-acylpiperidine, also known as an amide. youtube.comchemguide.co.uk

Table 1: Functionalization Reactions of the Piperidine Nitrogen

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Aza-Michael Addition | This compound hydrobromide, Methyl acrylate | Triethylamine, Room temperature | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate |

| General N-Alkylation | Piperidine, Alkyl bromide | Anhydrous acetonitrile | N-Alkylpiperidinium bromide |

| General N-Acylation | Piperidine, Acyl chloride | Aqueous solvent, Base (e.g., K₂CO₃) | N-Acylpiperidine |

Reduction Reactions to Form Other Piperidine Derivatives

The transformation of this compound and its derivatives can also be achieved through reduction reactions, leading to the formation of other piperidine-based structures. While direct reduction of the bromoethyl group is not extensively documented in readily available literature, derivatives of this compound can undergo reduction.

For example, the product of the aza-Michael addition mentioned previously, methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate, can be further transformed. This compound can be converted into 2-(methoxycarbonyl)indolizidine. semanticscholar.orgresearchgate.net This resulting indolizidine ester can then be readily reduced. semanticscholar.orgresearchgate.net Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether effectively reduces the ester moiety to a primary alcohol, yielding 2-(hydroxymethyl)indolizidine in high yield. semanticscholar.orgresearchgate.net

General methods for the reduction of piperidine derivatives often employ powerful reducing agents. Lithium aluminum hydride is a versatile reagent capable of reducing a wide array of functional groups, including esters and amides, to alcohols and amines, respectively. google.comnumberanalytics.com Catalytic hydrogenation is another fundamental technique used for the reduction of various functional groups and unsaturated bonds within molecules, often utilizing catalysts such as palladium, platinum, or nickel. mdpi.comdrhazhan.comlibretexts.org

Table 2: Reduction Reactions of this compound Derivatives

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| 2-(Methoxycarbonyl)indolizidine | Lithium aluminum hydride (LiAlH₄), Diethyl ether, Reflux | 2-(Hydroxymethyl)indolizidine | Ester Reduction |

Stereoselective Synthesis and Chiral Control in Piperidine Architectures

Asymmetric Synthetic Routes to Chiral Piperidine (B6355638) Derivatives

The asymmetric synthesis of 2-substituted piperidines is a cornerstone for accessing enantiomerically pure compounds. Various strategies have been developed, including the use of chiral auxiliaries, chiral catalysts, and starting from the chiral pool. researchgate.net These methods aim to install the desired stereochemistry at the C2 position during the formation of the piperidine ring or in subsequent modifications.

One common approach involves the asymmetric hydrogenation of 2-substituted pyridines. researchgate.net Another powerful strategy is the organocatalytic enantioselective intramolecular aza-Michael addition of enone carbamates, which provides access to functionalized 2-substituted piperidines with a high degree of stereocontrol. researchgate.net For instance, the use of a chiral Cinchona-based primary-tertiary diamine and an achiral Brønsted acid can catalyze the reaction to yield products with up to 99% enantiomeric excess (ee). researchgate.net

Furthermore, biocatalytic approaches using transaminases have emerged for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving analytical yields up to 90% and enantiomeric excesses greater than 99.5%. researcher.life Flexible asymmetric syntheses starting from protected glycol aldehyde hydrazones have also been developed to produce 2-substituted piperidin-3-ols with excellent diastereomeric and enantiomeric excesses (de, ee >96%). researchgate.net

Table 1: Asymmetric Synthesis Approaches for 2-Substituted Piperidines

| Method | Key Features | Reported Stereoselectivity | Reference |

|---|---|---|---|

| Organocatalytic Intramolecular Aza-Michael Addition | Utilizes enone carbamates and chiral catalysts. | Up to 99% ee | researchgate.net |

| Biocatalytic Asymmetric Synthesis | Employs transaminases on ω-chloroketones. | >99.5% ee | researcher.life |

| SAMP/RAMP Hydrazone Methodology | Starts from protected glycol aldehyde hydrazones. | >96% de, >96% ee | researchgate.net |

Enantioselective Methodologies Utilizing Bromoethyl Intermediates in Related Systems

While direct enantioselective synthesis of 2-(2-bromoethyl)piperidine is not extensively documented, methodologies utilizing bromo-functionalized intermediates in the synthesis of related heterocyclic systems provide valuable insights. For example, a catalytic enantioselective bromocyclization of olefinic amides has been developed to produce enantioenriched 2-substituted 3-bromopiperidines. rsc.org These intermediates can be further transformed into other substituted piperidines, demonstrating the utility of bromo-functionalized compounds in stereoselective synthesis. rsc.org

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. muni.czrsc.org This methodology has been successfully applied to the synthesis of chiral piperazines, which are structurally related to piperidines. In one approach, chiral 2-substituted piperazines are obtained from α-amino acids, where the key step is an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl sulfonium (B1226848) salt derived from a 2-bromoethyl precursor. rsc.org This highlights a strategy where a bromoethyl equivalent acts as a Michael acceptor precursor.

In other studies, base-promoted intramolecular aza-Michael reactions have been used to construct fused indazolo-piperazine scaffolds. nih.gov Although sometimes challenging, circumventing undesired side reactions like the Smiles rearrangement has led to the successful cyclization and formation of the desired chiral piperazine (B1678402) products. nih.gov These examples underscore the potential of using bromoethyl groups or their synthetic equivalents in enantioselective aza-Michael additions to construct chiral nitrogen-containing heterocycles.

Diastereoselective Approaches in Piperidine Scaffold Construction

For piperidines with multiple stereocenters, diastereoselective synthesis is critical. A notable method for the diastereoselective synthesis of 2,4-disubstituted piperidines allows for complete control of selectivity by simply changing the order of the reaction sequence. acs.orgnih.govacs.org This approach provides access to both diastereomers from a common precursor, which is valuable for creating diverse piperidine scaffolds for drug discovery. acs.orgacs.org

The stereochemical outcome in the construction of these scaffolds can be governed by minimizing pseudo-allylic strain (A1,3 strain) in N-acylated piperidine intermediates. acs.org This principle dictates the ground state conformation and, consequently, the stereochemistry of subsequent reactions. The synthesis of new chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters has also been shown to be a key step in the diastereoselective construction of 2-substituted-4-hydroxy piperidines. rsc.org This methodology allows for the generation of two or three new stereogenic centers with high diastereoselectivity. rsc.org

Table 2: Diastereoselective Synthesis of Substituted Piperidines

| Approach | Key Intermediate/Reaction | Stereochemical Control | Reference |

|---|---|---|---|

| Sequential Reaction Control | 2,4-disubstituted piperidines | Changing the order of the reaction sequence controls the diastereomer formed. | acs.orgnih.govacs.org |

Resolution Techniques for Chiral Compounds

When a stereoselective synthesis is not available or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a viable alternative. Kinetic resolution is a powerful technique for separating enantiomers. This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other.

For 2-substituted piperidines, kinetic resolution using a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine, has proven effective. rsc.orgrsc.org This method has been applied to the kinetic resolution of N-Boc-2-arylpiperidines, where one enantiomer is selectively deprotonated. rsc.org The unreacted, enantioenriched starting material can then be recovered. This technique has been successfully extended to more complex spirocyclic 2-arylpiperidines, yielding high enantiomeric ratios. rsc.org

Table 3: Kinetic Resolution of 2-Arylpiperidines using n-BuLi/Sparteine

| Substrate | Recovered Starting Material Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| N-Boc-2-arylpiperidines | 39–48% | up to 97:3 | rsc.org |

This approach allows for the preparation of highly enantioenriched piperidines, which can be further functionalized without losing their enantiopurity, making them valuable building blocks for various applications. rsc.orgnih.gov

Applications in Advanced Organic Synthesis and Scaffold Design

Versatility as a Synthetic Intermediate for Complex Molecules

2-(2-Bromoethyl)piperidine's utility as a synthetic intermediate stems from the reactivity of its bromoethyl group, which readily participates in nucleophilic substitution and cyclization reactions. This reactivity allows for the construction of elaborate molecular structures from a relatively simple starting material.

A notable application of this compound is in the synthesis of the 1-azabicyclo[4.3.0]nonane skeleton, also known as the indolizidine ring system. This bicyclic framework is a core component of many naturally occurring alkaloids with significant biological activities. researchgate.netsemanticscholar.org One synthetic strategy involves the conjugate addition of this compound to an alkyl acrylate (B77674), followed by an intramolecular cyclization. researchgate.netsemanticscholar.org

For instance, the reaction of this compound hydrobromide with methyl acrylate in the presence of a base like triethylamine (B128534) yields methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate. researchgate.net Subsequent treatment of this intermediate with a strong base, such as lithium diisopropylamide (LDA), induces an intramolecular cyclization to form 2-(methoxycarbonyl)indolizidine. researchgate.net This method provides a novel pathway to the 1-azabicyclo[4.3.0]nonane skeleton, which can be further modified. researchgate.netsemanticscholar.org For example, reduction of the ester group with lithium aluminium hydride produces 2-(hydroxymethyl)indolizidine. researchgate.netsemanticscholar.org

The formation of other polycyclic frameworks has also been observed. In some reactions involving 2-(bromomethyl)piperidine (B7897292), a related compound, dimerization can occur through double nucleophilic substitution, leading to the formation of a tricyclic diazaperhydroanthracene structure. researchgate.netsemanticscholar.org This highlights the potential of these bromoalkylpiperidines to generate complex, multi-ring systems.

Table 1: Synthesis of Indolizidine Derivatives from this compound

| Starting Material | Reagent | Intermediate | Cyclization Agent | Final Product |

| This compound hydrobromide | Methyl acrylate, Triethylamine | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | Lithium diisopropylamide (LDA) | 2-(Methoxycarbonyl)indolizidine |

| 2-(Methoxycarbonyl)indolizidine | Lithium aluminium hydride | - | - | 2-(Hydroxymethyl)indolizidine |

This table illustrates a synthetic route to indolizidine derivatives, showcasing the utility of this compound in constructing bicyclic frameworks.

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of bioactive molecules and pharmaceuticals. mdpi.com this compound serves as a valuable building block for the synthesis of a wide array of piperidine-containing heterocycles. acs.org The reactivity of the bromoethyl side chain allows for its incorporation into various ring systems through cyclization reactions.

The conjugate addition of this compound to activated alkenes, such as alkyl acrylates, is a key method for creating functionalized piperidine derivatives that can be further elaborated into more complex heterocyclic structures. researchgate.netsemanticscholar.org These reactions, often referred to as aza-Michael additions, lead to the formation of β-amino esters, which are versatile intermediates in organic synthesis. researchgate.net

Construction of Bicyclic and Polycyclic Frameworks (e.g., 1-azabicyclo[4.3.0]nonane skeleton).

Precursor for Diverse Substituted Piperidines

The ability to introduce a variety of functional groups onto the piperidine ring is crucial for fine-tuning the properties of the resulting molecules. This compound provides a convenient starting point for the synthesis of numerous substituted piperidines.

While this compound itself is a 2-substituted piperidine, related bromoalkylamine reagents are instrumental in the synthesis of 4,4-disubstituted piperidines. These compounds are of significant interest in medicinal chemistry, with applications as neuroleptics, local anesthetics, and analgesics. tandfonline.comtandfonline.com A common method involves the alkylation of active methylene (B1212753) compounds with N-mustard derivatives. tandfonline.comtandfonline.com For example, 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine has been effectively used as a reagent for this purpose. tandfonline.comtandfonline.com This approach allows for the construction of a piperidine ring with two substituents at the 4-position. The use of an N-carbethoxy protecting group is advantageous as it can be readily removed, allowing for further functionalization of the piperidine nitrogen. tandfonline.com

This compound is a precursor to a variety of functionalized piperidine building blocks that are essential for the synthesis of complex target molecules. The bromoethyl group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

For example, the hydrobromide salt of this compound can be prepared from the corresponding alcohol by treatment with hydrobromic acid. semanticscholar.org This bromo-derivative can then undergo conjugate addition reactions with alkyl acrylates to form β-amino esters. researchgate.netsemanticscholar.org These esters are valuable intermediates that can be used to construct more elaborate piperidine-containing structures. The ability to introduce functionalities through the bromoethyl side chain makes this compound a versatile platform for creating a library of substituted piperidine building blocks for use in drug discovery and materials science.

Table 2: Functionalization Reactions of this compound

| Reactant | Nucleophile/Reagent | Product | Application |

| This compound | Alkyl acrylate | 3-[2-(2-Bromoethyl)piperidin-1-yl]propanoate | Intermediate for bicyclic heterocycles |

| This compound hydrobromide | Water | 2-(2-Hydroxyethyl)piperidine | Precursor for further functionalization |

This table provides examples of how this compound can be transformed into other functionalized piperidine derivatives.

Synthesis of 4,4-Disubstituted Piperidines.

Role in Pharmaceutical Intermediate Synthesis and Scaffold Design

The piperidine moiety is a key component in a multitude of approved drugs and clinical candidates. mdpi.com this compound and its derivatives serve as important intermediates and scaffolds in the design and synthesis of new pharmaceutical agents. smolecule.com

The versatility of this compound allows for its incorporation into a variety of molecular frameworks, making it a valuable tool for medicinal chemists. Its ability to form bicyclic and polycyclic structures is particularly relevant for the synthesis of natural product analogues and other complex, biologically active molecules. researchgate.netsemanticscholar.org Furthermore, the synthesis of substituted piperidines from this precursor enables the exploration of structure-activity relationships and the optimization of drug candidates. nih.govnih.gov For instance, 4,4-disubstituted piperidines synthesized from related bromoalkylamine precursors have shown potent analgesic properties. nih.govnih.gov The development of novel quinoline-piperidine scaffolds as antiplasmodial agents further highlights the importance of piperidine derivatives in drug discovery. nih.gov The use of N-protected derivatives, such as tert-butyl this compound-1-carboxylate, provides a stable and versatile intermediate for the synthesis of pharmaceutical compounds. bldpharm.com

Integration into Drug-Like Molecular Architectures

The this compound moiety serves as a valuable synthon for incorporation into larger, more complex molecules with potential therapeutic applications. The presence of both a nucleophilic nitrogen and an electrophilic bromoethyl group allows for sequential or one-pot reactions to build diverse molecular architectures. This dual reactivity is instrumental in scaffold decoration and diversification, a key strategy in modern drug discovery.

One common application involves the alkylation of various core structures with this compound or its derivatives to introduce the piperidine ring, a privileged scaffold in medicinal chemistry. For instance, in the development of novel anti-allergic agents, heterocyclic scaffolds like phthalazinone have been functionalized using similar bromoethylamine reagents. In a representative synthesis, a phthalazinone precursor was successfully alkylated with N-(2-bromoethyl)phthalimide, which, after deprotection, yields a primary amine that can be further modified. rsc.org This strategy highlights a pathway where this compound could be used to introduce a piperidinylethyl side chain onto a core scaffold, a common motif in pharmacologically active compounds.

The reactivity of the bromoethyl group facilitates its use in the construction of three-dimensional molecular frameworks. Research on natural product-inspired libraries has demonstrated the utility of related bromoethyl reagents in building complex scaffolds. For example, in the synthesis of a cedrane-based scaffold, 2-(2-bromoethyl)-1,3-dioxane (B48130) was used to introduce a protected hydroxyethyl (B10761427) side chain onto a ketone precursor via a Grignard reaction. acs.org This approach underscores the value of the bromoethyl group as a handle for carbon-carbon bond formation, a strategy readily applicable to this compound for creating sp³-rich, drug-like molecules.

The table below summarizes representative reactions where bromoethyl-containing synthons are integrated into larger molecular scaffolds, illustrating the synthetic versatility that this compound offers for creating drug-like molecules.

| Core Scaffold | Bromoethyl Reagent | Reaction Type | Resulting Structure | Reference |

| Phthalazinone | N-(2-Bromoethyl)phthalimide | N-Alkylation | Functionalized Phthalazinone Amide | rsc.org |

| Cedranone | 2-(2-Bromoethyl)-1,3-dioxane | Grignard Reaction | Cedrane Scaffold with Side Chain | acs.org |

| Arylglycine Derivative | (2-Bromoethyl)sulfonium triflate | Cyclization | Azetidine | organic-chemistry.org |

Contribution to Azaheterocycle Synthesis for Biologically Relevant Targets

The structure of this compound is ideally suited for the synthesis of fused and bridged bicyclic azaheterocycles, which are core structures in many biologically active alkaloids and synthetic compounds. A prominent application is in the synthesis of indolizidine alkaloids, which are known for their wide range of biological activities. semanticscholar.org

A key synthetic strategy involves the conjugate addition, or aza-Michael reaction, of this compound hydrobromide to α,β-unsaturated carbonyl compounds. semanticscholar.orgresearchgate.net In a notable study, the reaction of this compound with methyl and ethyl acrylate in the presence of a base afforded the corresponding 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. semanticscholar.org These intermediates possess both the piperidine ring and a side chain equipped for a subsequent intramolecular cyclization, although cyclization of this specific adduct was not reported in the study.

However, the synthetic utility of this approach was demonstrated with a closely related analogue, 2-(bromomethyl)piperidine. The aza-Michael adduct formed from 2-(bromomethyl)piperidine and methyl acrylate was successfully converted into 2-(methoxycarbonyl)indolizidine through an intramolecular cyclization upon treatment with a strong base. semanticscholar.orgresearchgate.net This two-step process provides a novel and efficient methodology for constructing the 1-azabicyclo[4.3.0]nonane (indolizidine) skeleton. semanticscholar.org The resulting indolizidine ester can be further reduced to other functionalized derivatives, such as 2-(hydroxymethyl)indolizidine. semanticscholar.orgresearchgate.net This highlights the potential of ω-haloalkylpiperidines, including this compound, as key precursors for complex azaheterocycles.

The yields of the initial aza-Michael reaction for ω-haloalkylpiperidines are presented in the table below.

| Piperidine Reactant | Acrylate Reactant | Product | Yield (%) | Reference |

| 2-(Bromomethyl)piperidine HBr | Methyl acrylate | Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | 65 | semanticscholar.org |

| 2-(Bromomethyl)piperidine HBr | Ethyl acrylate | Ethyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | 68 | semanticscholar.org |

| This compound HBr | Methyl acrylate | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 62 | semanticscholar.org |

| This compound HBr | Ethyl acrylate | Ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 64 | semanticscholar.org |

This strategic use of this compound and its analogues provides a direct route to β-aminocarbonyl compounds, which are not only valuable intermediates for synthesizing β-amino acids and other derivatives but also serve as foundational elements for building libraries of biologically relevant azaheterocycles. semanticscholar.orgresearchgate.net

Computational Chemistry and Theoretical Studies of Piperidine Derivatives

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it invaluable for elucidating reaction mechanisms. sumitomo-chem.co.jpnih.gov DFT calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a detailed map of a reaction pathway. sumitomo-chem.co.jp

Studies on piperidine (B6355638) derivatives have successfully employed DFT to understand various transformations. For instance, the mechanism of the Knoevenagel condensation catalyzed by piperidine has been detailed, identifying the rate-determining step and the roles of intermediates like iminium and enolate ions through the calculation of free energy profiles. researchgate.net Similarly, DFT has been used to investigate the stereoselectivity of cycloaddition reactions that form complex piperidine-fused heterocyclic systems. chemscene.com Mechanistic studies combined with DFT computations have also shed light on the dearomative functionalization reactions used to construct highly substituted piperidines.

For 2-(2-Bromoethyl)piperidine, DFT could be applied to model reactions involving its bromoethyl side chain, such as nucleophilic substitutions or its conjugate addition to α,β-unsaturated carbonyl compounds. semanticscholar.org Such studies would calculate activation energies and reaction thermodynamics, helping to predict the feasibility and outcome of synthetic routes that use this compound as a precursor. nih.govmdpi.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

The piperidine scaffold is a common feature in ligands designed for various biological targets. Docking studies have been extensively performed on piperidine derivatives to explore their binding modes. For example, simulations have investigated how piperidine-based inhibitors interact with the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. scbt.comchemicalbook.com Other research has used docking to understand the binding of piperidine derivatives to sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in neurological disorders and cancer. sigmaaldrich.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding. fluorochem.co.uksigmaaldrich.com

Following docking, molecular dynamics (MD) simulations are often used to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.gov For this compound, its derivatives could be docked into the binding sites of relevant targets to predict their potential as inhibitors. The bromoethyl group offers a reactive handle for designing covalent inhibitors, and docking could help position this group appropriately for reaction with a nucleophilic residue in the target's active site.

Pharmacophore Modeling for Rational Drug Design and Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to be active at a specific biological target. acs.org This model serves as a template for designing new molecules with improved potency and selectivity. researchgate.net

Ligand-Based and Structure-Based Pharmacophore Development

Pharmacophore models can be developed using two main approaches. nih.govLigand-based methods derive the pharmacophore from a set of known active molecules, identifying their common chemical features. mdpi.com This approach is used when the 3D structure of the biological target is unknown. For example, a pharmacophore for sigma-1 receptor ligands was developed based on the structures of potent and selective known ligands. chemsrc.com

Structure-based methods, conversely, derive the pharmacophore from the 3D structure of the ligand-receptor complex. mdpi.comchemicalbook.com This approach identifies the key interaction points between the ligand and the target protein. Studies on piperidine-based inhibitors have utilized this method to create pharmacophore models for targets like the CCR5 receptor. researchgate.net Both ligand- and structure-based models for piperidine analogues often highlight a basic nitrogen atom and one or more hydrophobic regions as critical for activity. acs.orgchemsrc.com this compound contains both of these core features, making it a suitable starting point for designing new compounds that fit established pharmacophore models.

Virtual Screening Methodologies for Compound Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. ddg-pharmfac.netscbt.com Pharmacophore models are frequently used as filters in virtual screening campaigns. mdpi.com A 3D pharmacophore query is used to rapidly screen databases containing millions of compounds, selecting only those that match the required chemical features in the correct spatial arrangement.

This methodology has been successfully applied to discover novel piperidine-based inhibitors. For instance, virtual screening of compound libraries has led to the identification of new acetylcholinesterase inhibitors and potential therapeutics for COVID-19. chemicalbook.comddg-pharmfac.netchemsrc.com Derivatives of this compound could be included in such libraries or designed to fit a specific pharmacophore model and then screened computationally against various targets. This approach accelerates the discovery process by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov

Prediction of Molecular Properties, Bioactivity Scores, and Drug-Likeness

Computational methods are widely used to predict the physicochemical and pharmacokinetic properties of molecules, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These predictions are crucial for evaluating a compound's potential to be developed into a drug. "Drug-likeness" is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netsumitomo-chem.co.jp

Table 2: Predicted Physicochemical Properties for Isomeric Bromoethylpiperidines

| Property | 1-(2-Bromoethyl)piperidine (B1605536) | 4-(2-Bromoethyl)piperidine (B3045788) |

|---|---|---|

| Molecular Weight | 192.10 g/mol nih.gov | 192.10 g/mol chemscene.com |

| XLogP3 | 2.4 nih.gov | 1.771 (LogP) chemscene.com |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | 12.03 Ų chemscene.com |

| Hydrogen Bond Donors | 0 | 1 chemscene.com |

| Hydrogen Bond Acceptors | 1 | 1 chemscene.com |

| Rotatable Bonds | 2 | 2 chemscene.com |

Note: Data for 1-(2-Bromoethyl)piperidine is from PubChem (CID 426611). nih.gov Data for 4-(2-Bromoethyl)piperidine is from ChemScene. chemscene.com Data for this compound is less available in these public databases, but its properties are expected to be similar.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-(2-Bromoethyl)piperidine.

Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insight into the molecular framework of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

¹H-NMR: The proton NMR spectrum of a related compound, ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate, shows complex multiplets for the piperidine (B6355638) ring protons, typically appearing between δ 1.23 and 1.77 ppm. semanticscholar.org The protons of the bromoethyl side chain exhibit distinct signals. Specifically, the methylene (B1212753) group adjacent to the bromine atom (CH₂Br) and the methylene group adjacent to the piperidine ring (CH₂-ring) can be identified by their characteristic chemical shifts and coupling patterns. semanticscholar.org For instance, in a derivative, the two protons of the CH₂Br group appear as a multiplet between δ 3.33-3.57 ppm. semanticscholar.org

¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing the chemical shifts for each unique carbon atom. In a derivative, ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate, the piperidine ring carbons resonate in the aliphatic region, with signals observed at δ 22.4, 24.1, 28.6, 50.2, and 57.7 ppm. semanticscholar.org The carbons of the bromoethyl side chain are found at δ 30.3 (C-β to bromine) and δ 33.9 (C-α to bromine). semanticscholar.org

Table 1: Representative ¹³C-NMR Chemical Shifts for a this compound Derivative

| Carbon Position | ¹³C Chemical Shift (ppm) | Assignment |

|---|---|---|

| Piperidine C-2 | 57.7 | Ring carbon adjacent to nitrogen and side chain |

| Piperidine C-3 | 28.6 | Ring carbon β to nitrogen |

| Piperidine C-4 | 24.1 | Ring carbon γ to nitrogen |

| Piperidine C-5 | 22.4 | Ring carbon β to nitrogen |

| Piperidine C-6 | 50.2 | Ring carbon adjacent to nitrogen |

| Side chain α-C | 33.9 | Carbon adjacent to ring |

| Side chain β-C | 30.3 | Carbon bearing bromine |

Data derived from ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate. semanticscholar.org

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For piperidine derivatives, the IR spectrum typically displays C-H stretching vibrations in the 2800–3000 cm⁻¹ region. The presence of the C-Br bond can be confirmed by a characteristic stretching vibration in the lower frequency region of the spectrum, typically around 600–650 cm⁻¹. The N-H stretch of the piperidine ring, if present as a secondary amine, would be observed in the 3300-3500 cm⁻¹ region. For the hydrobromide salt form, a broad peak corresponding to the N-H⁺ stretch appears around 2450–2500 cm⁻¹.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is fragmented, and the resulting pattern provides a fingerprint for the compound. For a related derivative, ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate, the molecular ion peak (M⁺) is observed at m/z 277/279, showing the characteristic isotopic pattern for a molecule containing one bromine atom. semanticscholar.org A prominent fragment ion is often observed at m/z 170, which corresponds to the loss of the bromoethyl group and subsequent rearrangement. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. princeton.edursc.org This technique is crucial for confirming the elemental composition of this compound and its derivatives. princeton.edursc.org

Infrared (IR) Spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and byproducts.

Gas chromatography (GC) is a widely used method for analyzing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of components in a mixture. semanticscholar.org Detailed GC analysis has been employed in studies involving the synthesis of derivatives of this compound to monitor reaction progress and identify minor side-products. semanticscholar.org For example, in the synthesis of 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates, GC analysis revealed the presence of small quantities of a dimeric side-product. semanticscholar.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the separation of related impurities. Since the piperidine ring lacks a strong chromophore, direct UV detection can be challenging. Therefore, method development often involves pre-column or post-column derivatization to attach a UV-active moiety to the molecule, significantly enhancing detection sensitivity. google.comoup.com Alternatively, detection methods such as mass spectrometry (LC-MS) or evaporative light scattering (ELSD) can be employed.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of piperidine derivatives. oup.combeilstein-journals.org A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. google.comoup.combeilstein-journals.org The buffer (e.g., phosphate (B84403) or acetate) is crucial for controlling the ionization state of the amine and achieving reproducible retention times. google.com

Detailed research findings for analogous compounds demonstrate the utility of HPLC in separating closely related substances. For instance, methods have been developed for other piperidine derivatives using mobile phases such as a mixture of water with 0.1% phosphoric acid and acetonitrile, or a phosphate buffer mixed with methanol. google.comoup.com The conditions are optimized to achieve a good resolution between the main compound peak and any potential impurities, such as starting materials or degradation products.

Table 1: Illustrative HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Inertsil C18, 250 x 4.6 mm) | oup.com |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (68:32, v/v) | oup.com |

| Flow Rate | 1.0 mL/min | google.comoup.com |

| Detection | UV (often requires derivatization, e.g., at 254 nm) | google.com |

| Column Temperature | 30°C | google.comoup.com |

| Injection Volume | 20 µL | google.com |

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined values are compared against the theoretically calculated percentages based on the molecular formula. This comparison serves as a critical check for the purity and empirical formula of the synthesized this compound. The compound is often handled as its hydrobromide salt to improve stability. sigmaaldrich.com

The molecular formula for the free base form is C₇H₁₄BrN, while the hydrobromide salt is C₇H₁₅Br₂N. sigmaaldrich.comuni.lu A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence of the compound's identity and high purity.

Table 2: Theoretical Elemental Composition of this compound and its Hydrobromide Salt

| Compound Form | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

|---|---|---|---|---|

| Free Base | C₇H₁₄BrN | 40.80% | 6.85% | 6.80% |

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Material Characterization

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. For this compound hydrobromide, a solid material, DSC is used to determine its melting point and latent heat of fusion. A sharp, well-defined melting endotherm is indicative of a highly crystalline and pure substance. The presence of impurities would typically lead to a broader melting peak at a depressed temperature. DSC can also detect other thermal events like solid-solid phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. A TGA scan of this compound hydrobromide would reveal its thermal stability and decomposition profile. The analysis shows the temperature at which the compound begins to degrade and can identify distinct mass loss steps, which may correspond to the loss of HBr followed by the decomposition of the organic moiety. This information is critical for understanding the material's thermal limits during storage and processing.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline nature of solid materials. When a finely powdered sample of crystalline this compound hydrobromide is subjected to an X-ray beam, it produces a distinct diffraction pattern. This pattern is a unique "fingerprint" of the specific crystalline lattice structure of the compound.

The XRPD pattern is characterized by a series of peaks at specific diffraction angles (2θ), with corresponding intensities. This pattern can be used to:

Unambiguously identify the compound by comparing its pattern to a reference standard.

Distinguish between different crystalline forms, or polymorphs, which may have different physical properties (e.g., solubility, stability).

Assess the degree of crystallinity versus amorphous content in a sample.

Monitor for any changes in the solid form during manufacturing or storage.

Each crystalline form of this compound hydrobromide will produce a unique XRPD pattern, making this technique indispensable for solid-state characterization and quality control in regulated environments.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Bromoethyl)piperidine, and how is its purity validated?

The synthesis typically involves treating 2-(2-hydroxyethyl)piperidine with hydrobromic acid (HBr) in water to yield the hydrobromide salt. This intermediate is then neutralized with a base (e.g., triethylamine) under anhydrous conditions to avoid hydrolysis . Characterization employs 1H/13C NMR (in CDCl₃) to confirm substitution patterns and bromine integration. IR spectroscopy verifies the absence of hydroxyl groups (post-hydrobromide neutralization), while elemental analysis (C, H, N) and GC-MS validate molecular composition and purity (>95%) .

Basic: What reaction conditions optimize the conjugate addition of this compound to alkyl acrylates?

Optimal conditions involve suspending the hydrobromide salt in methyl or ethyl acrylate at 0°C, followed by incremental addition of triethylamine (2.1 equiv) to deprotonate the amine and initiate the aza-Michael reaction. Stirring for 16 hours under nitrogen yields 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates (e.g., 3c, 3d) with >70% yield. Key factors include:

- Anhydrous solvents (e.g., THF) to prevent hydrolysis .

- Avoiding tert-butyl acrylate due to steric hindrance .

- Monitoring by TLC (silica gel, hexane/EtOAc 3:1) .

Advanced: How can researchers resolve stereoisomerism in products derived from this compound?

Reactions involving chiral intermediates (e.g., indolizidines) often yield diastereomeric mixtures (e.g., 45:55 or 47:53 ratios) . Separation via preparative GC or chiral HPLC is challenging due to similar retention times. Instead, dynamic kinetic resolution using chiral ligands (e.g., BINOL derivatives) during cyclization steps can enhance enantioselectivity . Computational modeling (DFT) aids in predicting steric and electronic biases in transition states .

Advanced: What side reactions occur during conjugate addition, and how are they mitigated?

Common side reactions include:

- Hydrolysis : Water exposure converts bromoethyl groups to hydroxethyl derivatives (e.g., 4a, 4b). Mitigation: Use molecular sieves and strict anhydrous conditions .

- Dimerization : Trace amounts of 4a,8a-diazadecalin (6) form via bromine displacement. Minimize by limiting reaction time (<16 hours) and using excess acrylate .

- Retro-Michael reactions : Observed at elevated temperatures. Maintain reactions at 0–25°C .

Methodological: How can computational chemistry guide experimental design for this compound derivatives?

Density Functional Theory (DFT) predicts:

- Transition-state energies for cyclization steps (e.g., LDA-mediated indolizidine formation) .

- Vibrational frequencies (FTIR, Raman) to validate experimental spectra .

- Solvent effects on reaction pathways (PCM models) . Tools like Gaussian 09 or ORCA are recommended for modeling.

Advanced: What analytical techniques best quantify trace impurities in reaction mixtures?

- GC-MS with RSL-200 columns detects low-abundance byproducts (e.g., diazadecalin) at <5% levels .

- High-resolution NMR (500 MHz) identifies regioisomers via coupling constants (e.g., J = 10–12 Hz for vicinal protons in indolizidines) .

- X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .

Advanced: How should intermediates like 3-[2-(2-Bromoethyl)piperidin-1-yl]propanoates be stabilized for downstream reactions?

These esters are prone to bromine displacement and oxidation. Stabilization strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。